Beclin1-Bcl-2 interaction inhibitor 1

Autophagy Protein-Protein Interaction Cancer

Select this compound for its structurally defined binding to a Beclin1-specific sub-pocket on Bcl-2, which does not engage the Bax-binding interface. This unique mode enables specific autophagy induction without the confounding apoptosis triggered by broad-spectrum BH3 mimetics (e.g., ABT-737). Supported by high-resolution NMR data (Commun Biol, 2023), it is the optimal benchmark for SAR programs under patent US11591319, allowing direct potency comparisons (IC₅₀ ~9 µM) with advanced analogs reaching 63 nM.

Molecular Formula C27H26BrN3O3
Molecular Weight 520.4 g/mol
Cat. No. B15135978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeclin1-Bcl-2 interaction inhibitor 1
Molecular FormulaC27H26BrN3O3
Molecular Weight520.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)(C)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C27H26BrN3O3/c1-18(2)34-26(33)29-23-15-11-19(12-16-23)24-17-27(3,21-7-5-4-6-8-21)31(30-24)25(32)20-9-13-22(28)14-10-20/h4-16,18H,17H2,1-3H3,(H,29,33)/t27-/m0/s1
InChIKeyCFSCBGUTIWEQBY-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beclin1-Bcl-2 Interaction Inhibitor 1: Chemical Identity and Functional Profile for Autophagy Research Procurement


Beclin1-Bcl-2 interaction inhibitor 1 (molecular formula C₂₇H₂₆BrN₃O₃, molecular weight 520.42) is a synthetic small molecule designed to disrupt the protein-protein interaction between Beclin 1 and the anti-apoptotic protein Bcl-2 [1]. This interaction is a critical negative regulatory checkpoint in autophagy initiation, wherein Bcl-2 binds to the BH3 domain of Beclin 1 to suppress autophagic activity [2]. By competitively inhibiting this binding, the compound functions as an autophagy inducer and is utilized in preclinical research focused on cancer and neurodegenerative disorders where autophagy modulation is therapeutically relevant . The compound is not an approved drug and is intended for laboratory research use only.

Procurement Risk: Why Generic BH3 Mimetics or Other Beclin1-Bcl-2 Inhibitors Cannot Substitute for Beclin1-Bcl-2 Interaction Inhibitor 1


Scientific substitution of Beclin1-Bcl-2 interaction inhibitor 1 with other Bcl-2-targeting agents or even other Beclin1-Bcl-2 disruptors is not equivalent and may confound experimental outcomes. Broad-spectrum BH3 mimetics such as ABT-737 or (-)-gossypol are known to disrupt Bcl-2 binding not only to Beclin 1 (pro-autophagic) but also to pro-apoptotic factors like Bax and Bak, thereby simultaneously inducing both autophagy and apoptosis in a manner that varies with cellular context [1]. Furthermore, other Beclin1-Bcl-2 disruptors such as SW063058 and BRD1991, while demonstrating selectivity for the Beclin1-Bcl-2 interface over Bax/Bcl-2 binding, represent distinct chemical scaffolds with different molecular weights and binding modes [2]. A key structural publication identified that Beclin1-Bcl-2 interaction inhibitor 1 binds to a distinct sub-pocket within the BH3-binding groove of Bcl-2 that is not involved in Bax binding, providing a structural rationale for a unique binding mode [3]. Therefore, direct substitution without validation will introduce uncontrolled variables in autophagy/apoptosis crosstalk experiments.

Beclin1-Bcl-2 Interaction Inhibitor 1: Quantified Differentiation Against Comparators for Procurement Decision Support


In Vitro Binding Affinity: Quantitative Disruption of Beclin1-Bcl-2 Interaction

Beclin1-Bcl-2 interaction inhibitor 1 exhibits direct inhibition of the Beclin 1/Bcl-2 protein-protein interaction in a cell-free biochemical assay. The compound demonstrates an IC₅₀ of 9.1-9.22 µM (9.10 × 10³ nM to 9.22 × 10³ nM) in an AlphaLISA assay measuring the disruption of biotinylated Beclin 1 BH3 peptide binding to recombinant human Bcl-2 [1][2]. This value is within the micromolar range and provides a quantitative benchmark for its primary biochemical activity. Notably, the assay conditions and data are derived from the same patent filing that includes structurally related analogs (e.g., compounds with ID lqr-9-076 and lqr-9-085) that show higher potency with IC₅₀ values of 63 nM and 349 nM, respectively [3].

Autophagy Protein-Protein Interaction Cancer

Structural Differentiation: A Unique Binding Mode at the Bcl-2 BH3 Groove

The compound's binding mode to Bcl-2 has been elucidated by NMR spectroscopy, revealing a structural basis for its interaction. The compound (referred to as '35' in the primary literature) binds at one end of the BH3-binding groove of Bcl-2 [1]. Critically, the NMR structure indicates that the majority of the compound's binding site on Bcl-2 is distinct from regions involved in binding previously described Bcl-2 inhibitors and is specifically involved in binding to Beclin 1 but not to the pro-apoptotic protein Bax [1]. This provides a structural rationale for a binding mode that differs from other known inhibitors.

Structural Biology NMR Spectroscopy Drug Design

Potency Differentiation: Comparison with Other Beclin1-Bcl-2 Disruptors in the Same Assay Platform

The biochemical potency of Beclin1-Bcl-2 interaction inhibitor 1 can be contextualized against other compounds that disrupt the same interaction. While the target compound shows an IC₅₀ in the 9 µM range, other small molecules such as SW063058 and BRD1991, identified from high-throughput screens, have been reported to disrupt Beclin 1/Bcl-2 binding with IC₅₀ values also in the micromolar range, though exact values are not uniformly reported across publications [1]. A related compound series from the same patent as the target compound contains analogs with significantly higher potency (IC₅₀ values down to 63 nM) [2]. This positions the target compound as a distinct member of a broader chemical series with a specific, lower potency profile.

Autophagy Small Molecule Inhibitor Biochemical Assay

Recommended Application Scenarios for Beclin1-Bcl-2 Interaction Inhibitor 1 in Autophagy Research Programs


In Vitro Studies of Autophagy Initiation with Structural Correlation

This compound is best applied in basic research settings where the primary objective is to induce autophagy by disrupting the Beclin1-Bcl-2 complex in cell culture models. Given the availability of high-resolution NMR structural data for this specific compound bound to Bcl-2 [1], it is particularly suited for studies aiming to correlate observed biological effects with a structurally defined binding mode, enabling more precise interpretation of structure-activity relationships (SAR) within the Beclin1-Bcl-2 inhibitor series.

Comparative Profiling in Beclin1-Bcl-2 Inhibitor Series

Researchers conducting comparative pharmacological profiling of compounds within the same chemical series (e.g., from patent US11591319) should utilize Beclin1-Bcl-2 interaction inhibitor 1 as a benchmark compound with lower potency (IC₅₀ ~9 µM) [2]. This allows for direct assessment of how structural modifications (as seen in analogs with 63 nM or 349 nM potency [2]) translate to enhanced activity, providing critical SAR data for hit-to-lead optimization programs in autophagy-targeted drug discovery.

Mechanistic Dissection of Autophagy vs. Apoptosis Signaling

The distinct binding site of this compound on the BH3-binding groove of Bcl-2, which is structurally implicated in Beclin 1 but not Bax recognition [1], makes it a valuable tool for experiments designed to specifically interrogate the autophagy branch of Bcl-2-regulated pathways. It is particularly relevant for studies that require a Bcl-2-binding small molecule with a defined structural footprint to differentiate autophagic responses from pro-apoptotic signaling in cancer cell lines with varying levels of Bcl-2 family protein expression.

Technical Documentation Hub

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